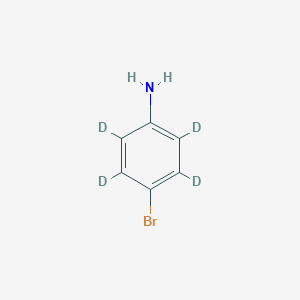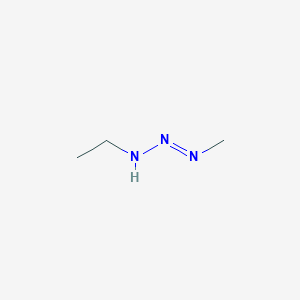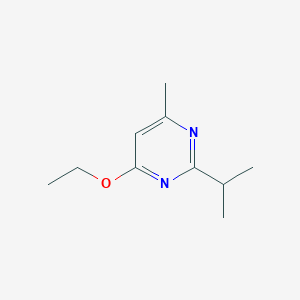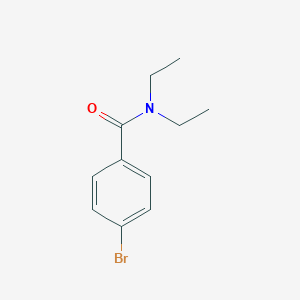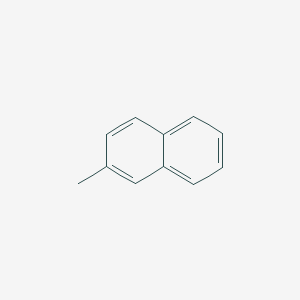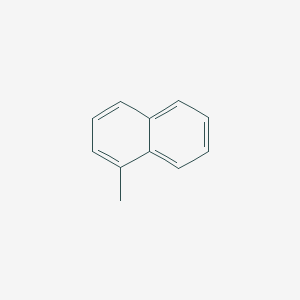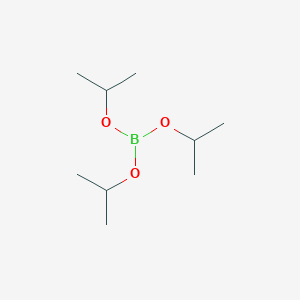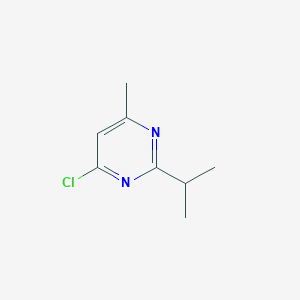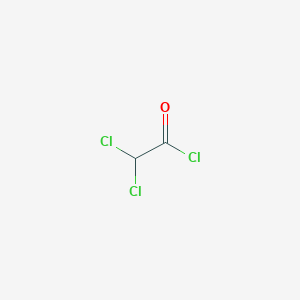![molecular formula C12H12N4O8 B046691 2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene is a highly energetic compound known for its potential applications in various fields, including explosives and propellants. This compound is characterized by its complex structure, which includes multiple nitro groups that contribute to its high energy content.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene typically involves nitration reactions. One common method includes the nitration of a precursor compound using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective nitration of the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a series of reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene .
化学反应分析
Types of Reactions
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while oxidation can produce various oxidized forms of the compound .
科学研究应用
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of nitro groups in complex molecules.
Biology: Investigated for its potential effects on biological systems, although its high energy content limits its use in biological applications.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the development of high-energy materials for explosives and propellants.
作用机制
The mechanism of action of 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a’]dicyclopentene involves the decomposition of the nitro groups, which releases a significant amount of energy. This decomposition can be triggered by various stimuli, such as heat, shock, or friction. The molecular targets and pathways involved in this process include the breaking of N-NO2 bonds and the subsequent formation of gaseous products .
相似化合物的比较
Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its high thermal stability and low sensitivity to mechanical stimuli.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A well-known high-energy compound used in military applications.
Uniqueness
Its ability to undergo a wide range of chemical reactions also makes it a valuable compound for scientific research .
属性
CAS 编号 |
116596-29-3 |
|---|---|
分子式 |
C12H12N4O8 |
分子量 |
340.25 g/mol |
IUPAC 名称 |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
InChI 键 |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
同义词 |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



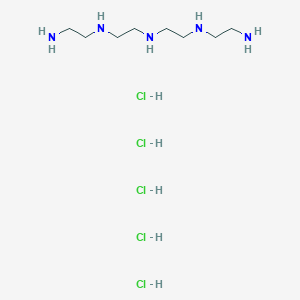
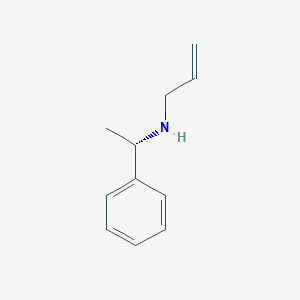
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
